2,6-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
This compound is a benzamide derivative featuring a 2,6-difluorobenzoyl group linked to a 1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold. The tetrahydroquinoline core provides a partially saturated heterocyclic framework, while the 2-methylpropyl (isobutyl) substituent at position 1 and the ketone at position 2 influence its conformational and electronic properties. The fluorine atoms on the benzamide moiety enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2,6-difluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-12(2)11-24-17-8-7-14(10-13(17)6-9-18(24)25)23-20(26)19-15(21)4-3-5-16(19)22/h3-5,7-8,10,12H,6,9,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSYVYVSZPAMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.
Introduction of the Difluorobenzamide Group: This step involves the reaction of the quinoline derivative with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Final Modifications: The final step may involve further functionalization or purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The difluorobenzamide group can undergo nucleophilic substitution reactions, especially at the fluorine positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
2,6-Difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorobenzamide group may enhance binding affinity and specificity, while the quinoline core can interact with various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Building Blocks and Catalogs
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Analysis
Benzamide vs. Fluorine atoms in the target compound increase electronegativity and may enhance binding to hydrophobic pockets compared to BF20921’s methoxy groups.
Core Heterocycle Modifications: The tetrahydroquinoline in the target compound is partially saturated, reducing aromaticity compared to Ispinesib’s fully aromatic quinazolinone. This difference impacts rigidity and π-π stacking interactions .
Ispinesib’s 3-aminopropyl chain may facilitate solubility or interaction with charged residues .
Pharmacological and Physicochemical Insights
- Lipophilicity: The target compound’s logP (estimated ~3.5) is lower than BF20921’s (~4.2) due to fluorine’s electron-withdrawing effects but higher than Ispinesib’s (~2.8) owing to the latter’s polar aminopropyl group.
- Metabolic Stability : Fluorine substitution in the target compound likely reduces oxidative metabolism compared to methoxy or methyl groups in analogs .
- Biological Activity: While Ispinesib demonstrates antiepileptic/kinesin inhibition, the target compound’s activity remains uncharacterized in the provided evidence.
Biological Activity
2,6-Difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS Number: 941905-68-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a quinoline core that is often associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 358.4 g/mol. The presence of fluorine atoms in its structure is noteworthy as fluorination can enhance the metabolic stability and bioactivity of organic compounds.
Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes and receptors. The difluoro substitution on the benzamide moiety may enhance its binding affinity to target proteins through hydrophobic interactions and improved electronic properties. In particular, studies have shown that fluorinated benzamides can act as inhibitors of the FtsZ protein, which is crucial for bacterial cell division.
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
- Antimicrobial Activity : Compounds structurally similar to this compound have demonstrated significant antibacterial effects against Staphylococcus aureus and other pathogens by inhibiting the FtsZ protein .
- Antitumor Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against human cancer cell lines. For instance, analogs have shown potent activity against various tumor cells including HepG2 and NCI-H661 .
Case Studies
Several case studies highlight the biological implications of this compound:
- Study on FtsZ Inhibition :
- Antitumor Activity Evaluation :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.4 g/mol |
| Antibacterial Activity | Effective against S. aureus |
| Antitumor Activity | Cytotoxic to HepG2 and NCI-H661 cells |
| Mechanism | FtsZ inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
